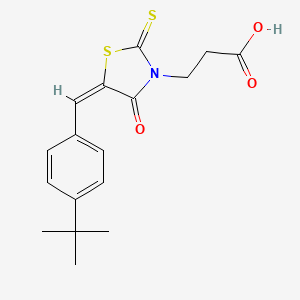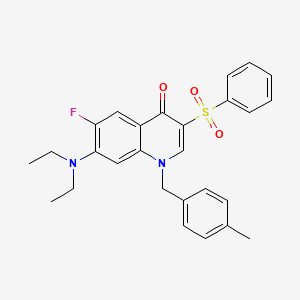
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H27FN2O3S and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality 7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoinduced C-F Bond Cleavage in Fluorinated Quinolones
Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids, closely related to the chemical , has shown that these compounds undergo photoinduced heterolytic defluorination. This process leads to the generation of aryl cations in solution, which could be leveraged in the synthesis of novel pharmaceuticals due to the phototoxic properties of these compounds. Such chemistry is essential in understanding the photostability and reactivity of fluorinated pharmaceuticals (Fasani et al., 1999).
Synthesis of Enantiomers for Heart Failure Treatment
The synthesis and characterization of enantiomers of 7-fluoro-quinolinone compounds have contributed to the development of new drugs for heart failure treatment. By focusing on the absolute configuration of these enantiomers, researchers have laid the groundwork for the creation of more effective and targeted therapeutic agents (Morita et al., 1994).
Antibacterial Activity of Fluoroquinolones
Studies on pyridonecarboxylic acids and their analogues have demonstrated significant antibacterial activity, highlighting the potential of these compounds in developing new antibiotics. This research is particularly relevant for creating drugs that are more effective against resistant bacterial strains (Egawa et al., 1984).
Development of Fluorescent Probes for H2S Detection
The creation of fluorescent probes based on aminoquinoline derivatives for detecting hydrogen sulfide (H2S) in biological samples showcases another application of such compounds. These probes can facilitate the study of H2S's roles in various physiological and pathological processes (Lee et al., 2020).
Synthesis of Amino- and Fluoro-Substituted Quinoline Derivatives for Anticancer Activity
Research into the synthesis of amino- and fluoro-substituted quinoline derivatives has identified compounds with significant anticancer activity. This work highlights the therapeutic potential of quinoline derivatives in cancer treatment, offering insights into their mechanism of action and efficacy (Bhatt et al., 2015).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
The study of the metabolic fate of synthetic compounds related to quinolines, including their interactions with human carboxylesterases, provides crucial information for understanding their pharmacokinetics and potential toxicological profiles. This research is vital for designing safer synthetic cannabinoids (Richter et al., 2022).
特性
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(34(32,33)21-9-7-6-8-10-21)18-30(24)17-20-13-11-19(3)12-14-20/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNQSHBRRKBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

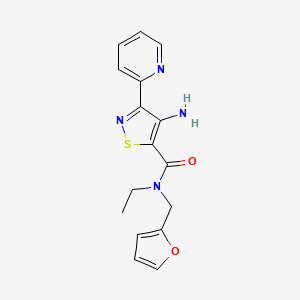
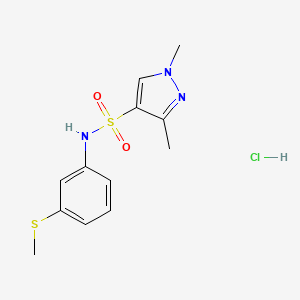
![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)
![ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate](/img/structure/B2973880.png)
![Methyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2973881.png)
![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)
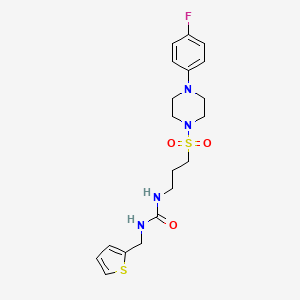

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

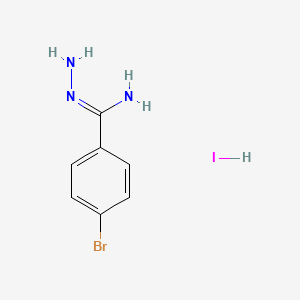
![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

